molecular formula C20H21NOS B11027461 2-phenyl-2-(phenylsulfanyl)-N,N-di(prop-2-en-1-yl)acetamide

2-phenyl-2-(phenylsulfanyl)-N,N-di(prop-2-en-1-yl)acetamide

Cat. No.: B11027461
M. Wt: 323.5 g/mol
InChI Key: LCMDZYKFUMUFKH-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound characterized by the presence of allyl groups, a phenyl ring, and a phenylsulfanyl group attached to an acetamide backbone

Properties

Molecular Formula

C20H21NOS

Molecular Weight

323.5 g/mol

IUPAC Name

2-phenyl-2-phenylsulfanyl-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C20H21NOS/c1-3-15-21(16-4-2)20(22)19(17-11-7-5-8-12-17)23-18-13-9-6-10-14-18/h3-14,19H,1-2,15-16H2

InChI Key

LCMDZYKFUMUFKH-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of N,N-diallyl-2-phenylacetamide with a phenylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N-diallyl-2-phenyl-2-(phenylsulfanyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the allyl groups.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-allylated or de-sulfanylated derivatives.

    Substitution: Allyl-substituted derivatives.

Scientific Research Applications

N,N-Diallyl-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The allyl groups may also contribute to the compound’s reactivity and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2-(phenylsulfanyl)acetamide: Similar structure but lacks the allyl groups.

    N,N-Diethyl-2-(phenylsulfanyl)acetamide: Contains ethyl groups instead of allyl groups.

    N,N-Diallyl-2-phenylacetamide: Lacks the phenylsulfanyl group.

Uniqueness

N,N-Diallyl-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both allyl and phenylsulfanyl groups, which confer distinct chemical and biological properties.

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